REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][CH2:9][CH2:10][O:11][c:12]1[cH:13][cH:14][c:15]([CH:18]2[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]2)[cH:16][cH:17]1.[CH3:24][CH2:25][OH:26].[OH-:27].[OH-:29].[Pd+2:28]>>[OH:8][CH2:9][CH2:10][O:11][c:12]1[cH:13][cH:14][c:15]([CH:18]2[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]2)[cH:16][cH:17]1
|
Name
|
c1ccc(COCCOc2ccc(C3CCCCC3)cc2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(COCCOc2ccc(C3CCCCC3)cc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOc1ccc(C2CCCCC2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |